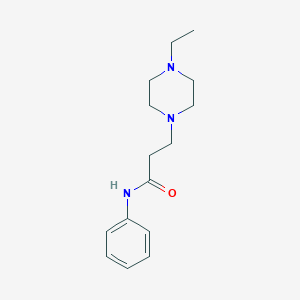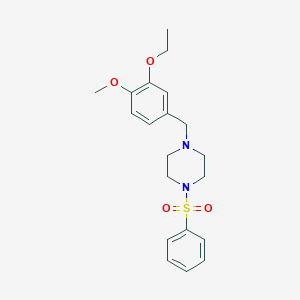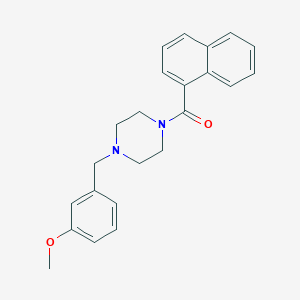
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and has a phenylpropanamide group attached to it. EPPA is a white crystalline powder that is soluble in water and organic solvents. In
Wirkmechanismus
The exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the brain. Another area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of anxiety and depression. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anxiolytic and antidepressant properties, which may make it a useful therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. While further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications, it is clear that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has significant potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-ethylpiperazine with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-17-10-12-18(13-11-17)9-8-15(19)16-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
InChI-Schlüssel |
WGFUNXCKFXXEAP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Löslichkeit |
39.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)



